4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N3+ |
|---|---|
Molecular Weight |
230.335 |
IUPAC Name |
4-benzyl-1-pentyl-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C14H20N3/c1-2-3-7-10-17-13-16(12-15-17)11-14-8-5-4-6-9-14/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3/q+1 |
InChI Key |
BWAKWDZKPHYTRD-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=[N+](C=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyl 1 Pentyl 1h 1,2,4 Triazol 4 Ium
Quaternization of 1-pentyl-1H-1,2,4-triazole to 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium
Isolation and Purification Techniques for the Triazolium Salt
The isolation and purification of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium, as a salt, typically involves its precipitation from the reaction mixture followed by techniques to remove unreacted starting materials and by-products.
Upon completion of the quaternization reaction, the triazolium salt often precipitates from non-polar solvents like toluene (B28343) or can be precipitated by adding a non-solvent such as diethyl ether. researchgate.net The crude solid product is then collected by filtration and washed with a suitable solvent, like ether, to remove residual unreacted alkylating agents and solvent. researchgate.net
Recrystallization is a primary method for purification. The choice of solvent is critical; for instance, colorless crystals of a similar triazolium salt, 1,4-bis[4-(methoxycarbonyl)benzyl]-1H-1,2,4-triazolium bromide, were obtained by recrystallization from methanol. nih.gov For other analogues, slow diffusion of pentane (B18724) into a dichloromethane (B109758) solution of the salt has yielded high-purity crystals. researchgate.net This technique is effective at removing impurities that have different solubility profiles from the desired salt. acs.orgnih.gov
Chromatographic methods can also be employed, particularly if recrystallization is ineffective. While some triazolium salts are reported to be strongly retained or even decompose on silica, researchgate.net column chromatography using a polar solvent system, such as dichloromethane/acetone, has been successfully used for purification. nih.gov High-Performance Liquid Chromatography (HPLC) with mixed-mode columns that can handle both the cationic and anionic components of ionic liquids is a powerful analytical tool to confirm purity. researchgate.netrsc.org
A summary of potential purification techniques is presented below.
| Technique | Description | Typical Solvents/Conditions | Reference |
| Precipitation | Addition of a non-solvent to the reaction mixture to force the salt out of solution. | Toluene/diethyl ether | researchgate.net |
| Recrystallization | Dissolving the crude salt in a minimal amount of hot solvent and allowing it to cool, forming pure crystals. | Methanol, Dichloromethane/pentane | researchgate.netnih.gov |
| Column Chromatography | Separation based on polarity. | Silica gel with dichloromethane/acetone mobile phase | nih.gov |
| HPLC Analysis | Used to determine the purity of the final product. | Mixed-mode columns with acetonitrile (B52724)/water or methanol/water mobile phases | researchgate.netrsc.org |
Comparative Analysis of Synthetic Routes and Methodological Advancements
The synthesis of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium can be approached from two main regiochemical directions. A comparative analysis of these routes reveals differences in efficiency, regioselectivity, and the nature of potential impurities.
Route A: N-1 Pentylation followed by N-4 Benzylation
This route begins with the alkylation of 1H-1,2,4-triazole with a pentyl halide (e.g., 1-bromopentane) to form 1-pentyl-1H-1,2,4-triazole. This is followed by quaternization with benzyl (B1604629) bromide. The initial N-alkylation of 1,2,4-triazole (B32235) is known to produce a mixture of N-1 and N-4 isomers, though conditions can be optimized to favor the N-1 product. rsc.org The subsequent quaternization of the 1-pentyl-1H-1,2,4-triazole intermediate with benzyl bromide is expected to occur selectively at the N-4 position. This pathway is generally preferred as the N-1 substituted triazoles are often more straightforward to prepare and purify. Research on the synthesis of 1-alkyl-1,2,4-triazoles has shown that they can be obtained in high yields, which are then quaternized at the N-4 position, also in high yields (>98%).
Route B: N-4 Benzylation followed by N-1 Pentylation
The alternative route involves the initial synthesis of 4-benzyl-4H-1,2,4-triazole, followed by quaternization with a pentyl halide. The synthesis of 4-benzyl-4H-1,2,4-triazole has been documented. researchgate.net However, the subsequent N-1 alkylation of a 4-substituted-4H-1,2,4-triazole can be more challenging. There is a possibility of rearrangement, where the N-4 substituent migrates to the N-1 position, especially under thermal conditions. While this route is theoretically possible, it may lead to a more complex mixture of products, making purification more difficult.
A comparative table of analogous reactions highlights the typical conditions and yields.
| Route | Precursor | Alkylating/Arylating Agent | Solvent | Conditions | Yield | Reference |
| Analogous to Route A | 1-Ethyl-1,2,4-triazole | α-Bromotoluene | Toluene | Reflux, 48h | - | nih.gov |
| Analogous to Route A | 1-Neopentyl-1,2,4-triazole | 4-tert-Butylbenzyl bromide | Toluene | Reflux, 72h | 74% | researchgate.net |
| Analogous to Route B | 4-Benzyl-4H-1,2,4-triazole | Diphenyliodonium tetrafluoroborate (B81430) | Acetonitrile | 80 °C, 4h, CuOAc catalyst | Good to Excellent | researchgate.net |
Methodological Advancements:
Recent advancements in the synthesis of triazolium salts focus on improving efficiency and selectivity. Copper-catalyzed N-arylation reactions using diaryliodonium salts have emerged as a powerful method for the quaternization step, offering mild conditions and high functional group tolerance. researchgate.net This contrasts with traditional methods that often require harsh conditions, such as high temperatures and prolonged reaction times when using alkyl halides. researchgate.netnih.gov The use of microwave irradiation has also been shown to accelerate the synthesis of substituted 1,2,4-triazoles, often in the absence of a catalyst.
For the initial alkylation step, the use of specific bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been reported to provide high yields and regioselectivity for 1-substituted-1,2,4-triazoles. rsc.org These modern methods offer cleaner reactions and easier purification compared to older procedures that might use strong bases like sodium hydroxide, which can introduce water and complicate the isolation of the desired product.
Advanced Spectroscopic Elucidation of 4 Benzyl 1 Pentyl 1h 1,2,4 Triazol 4 Ium
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Pattern Interpretation
The ¹H NMR spectrum of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium is expected to show distinct signals for each type of proton in the molecule. The positive charge on the triazolium ring significantly influences the chemical shifts of adjacent protons, causing them to appear in the downfield region of the spectrum.
Triazolium Ring Protons: The two protons directly attached to the triazolium ring (C3-H and C5-H) are the most deshielded due to the ring's aromatic character and the formal positive charge. They are expected to appear as sharp singlets at highly downfield chemical shifts. Based on structurally similar compounds like 4-(4-tert-butylbenzyl)-1-neopentyl-1,2,4-triazolium bromide, the C5-H proton is anticipated to be the most downfield, appearing around δ 11.9 ppm, while the C3-H proton is expected near δ 8.6 ppm. nih.gov
Benzyl (B1604629) Group Protons: The benzyl group will exhibit two sets of signals. The five aromatic protons on the phenyl ring will likely appear as a complex multiplet in the range of δ 7.40–7.60 ppm. The two benzylic protons (N-CH₂-Ph) are chemically equivalent and not coupled to other protons, and thus should produce a sharp singlet. This signal is expected in the range of δ 5.80–5.90 ppm, downfield from typical benzylic protons due to the adjacent positively charged nitrogen atom. nih.gov
Pentyl Group Protons: The pentyl group protons will show characteristic aliphatic signals with predictable splitting patterns. The two protons on the carbon attached to the N1 nitrogen (N-CH₂) are the most deshielded of the chain and are expected to appear as a triplet around δ 4.30 ppm. The subsequent methylene (B1212753) groups will appear progressively upfield, with the β-CH₂ as a multiplet (likely a sextet) around δ 1.90 ppm, the γ- and δ-CH₂ protons as overlapping multiplets around δ 1.30 ppm, and the terminal methyl (CH₃) protons as a triplet around δ 0.90 ppm.
Table 1: Expected ¹H NMR Data for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~11.9 | Singlet | Triazolium C5-H |
| ~8.6 | Singlet | Triazolium C3-H |
| ~7.60 - 7.40 | Multiplet | Benzyl Aromatic C-H (5H) |
| ~5.85 | Singlet | Benzyl N-CH₂ (2H) |
| ~4.30 | Triplet | Pentyl N-CH₂ (α-CH₂) |
| ~1.90 | Multiplet | Pentyl β-CH₂ |
| ~1.30 | Multiplet | Pentyl γ- & δ-CH₂ |
| ~0.90 | Triplet | Pentyl CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbons of the triazolium ring are significantly deshielded.
Triazolium Ring Carbons: The two carbons of the heterocyclic ring (C3 and C5) are expected to have chemical shifts in the range of δ 142–144 ppm. nih.gov
Benzyl Group Carbons: The benzylic carbon (N-CH₂) is anticipated around δ 52 ppm. nih.gov The aromatic carbons will appear between δ 126–135 ppm, with the ipso-carbon (the one attached to the methylene group) being the most deshielded among them.
Pentyl Group Carbons: The N-CH₂ carbon of the pentyl group is significantly deshielded by the attached nitrogen, with an expected chemical shift around δ 64 ppm. nih.gov The remaining carbons of the pentyl chain will appear in the typical aliphatic region, at approximately δ 32 ppm (β-C), δ 28 ppm (γ-C), δ 22 ppm (δ-C), and δ 14 ppm (CH₃).
Table 2: Expected ¹³C NMR Data for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~143.5 | Triazolium C3 |
| ~142.6 | Triazolium C5 |
| ~134.0 | Benzyl C-ipso |
| ~129.0 | Benzyl C-ortho/meta |
| ~128.8 | Benzyl C-para |
| ~64.0 | Pentyl N-CH₂ (α-C) |
| ~52.0 | Benzyl N-CH₂ |
| ~32.0 | Pentyl β-C |
| ~28.0 | Pentyl γ-C |
| ~22.0 | Pentyl δ-C |
| ~14.0 | Pentyl CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity Confirmation
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed along the pentyl chain, confirming the connectivity from the N-CH₂ protons to the β-CH₂ protons, and so on, down to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would be used to unambiguously assign each proton signal to its corresponding carbon atom in the benzyl and pentyl groups, as well as the C3-H/C3 and C5-H/C5 pairs of the triazolium ring.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would include:
A correlation from the benzylic N-CH₂ protons (δ ~5.85 ppm) to the triazolium ring carbons (C3 and C5).
A correlation from the pentyl N-CH₂ protons (δ ~4.30 ppm) to the triazolium ring carbons (C3 and C5).
Correlations from the triazolium protons (C3-H and C5-H) to the benzylic and pentyl N-CH₂ carbons.
A correlation from the benzylic protons to the ipso-carbon of the phenyl ring.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.
Characteristic Vibrational Modes of the Triazolium Ring System
The 1,2,4-triazolium ring has several characteristic vibrational modes. researchgate.netufv.br
C-H Stretching: The C-H stretching vibrations of the triazolium ring protons are expected to appear at high wavenumbers, typically in the 3100–3200 cm⁻¹ region.
Ring Stretching: The stretching vibrations of the C=N and N-N bonds within the ring are characteristic and give rise to a series of strong to medium bands in the 1400–1600 cm⁻¹ region.
Ring Breathing and Deformation: In-plane and out-of-plane ring deformation and "breathing" modes occur at lower frequencies, typically between 600 cm⁻¹ and 1200 cm⁻¹.
Identification of Functional Group Signatures (Benzyl and Pentyl Moieties)
The benzyl and pentyl substituents give rise to well-known and easily identifiable vibrational bands.
Benzyl Group:
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030–3080 cm⁻¹). mdpi.com
Aromatic C=C Stretch: Two to three characteristic bands of variable intensity are expected in the 1450–1610 cm⁻¹ range.
C-H Out-of-Plane Bending: Strong bands in the 690–900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring, strong bands are expected around 730-770 cm⁻¹ and 690-710 cm⁻¹.
Pentyl Group:
Aliphatic C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.
C-H Bending: Characteristic bending (scissoring) vibrations for the CH₂ groups are expected around 1465 cm⁻¹, while the CH₃ symmetric and asymmetric bending modes appear near 1380 cm⁻¹ and 1450 cm⁻¹, respectively.
Table 3: Expected Characteristic Vibrational Frequencies (IR/Raman) for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| 3200 - 3100 | ν(C-H) | Triazolium C-H Stretch |
| 3080 - 3030 | ν(C-H) | Aromatic C-H Stretch (Benzyl) |
| 2960 - 2850 | ν(C-H) | Aliphatic C-H Stretch (Pentyl) |
| 1610 - 1450 | ν(C=C), ν(C=N) | Aromatic & Triazolium Ring Stretch |
| ~1465 | δ(CH₂) | CH₂ Scissoring (Pentyl) |
| ~1380 | δ(CH₃) | CH₃ Symmetric Bend (Pentyl) |
| 1200 - 1000 | Ring Modes | Triazolium Ring Breathing/Deformation |
| 770 - 690 | δ(C-H) oop | Aromatic C-H Out-of-Plane Bend |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the structural confirmation of novel chemical entities. It provides not only the exact mass of the parent ion, allowing for the verification of its elemental composition, but also offers insights into its structure through the analysis of its fragmentation patterns.
Precise Mass Determination for Molecular Formula Verification
The molecular formula of the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation is C₁₄H₂₀N₃⁺. The theoretical exact mass of this cation can be calculated by summing the precise masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074).
The expected monoisotopic mass of the [M]⁺ cation would be utilized to confirm its elemental composition in an HRMS experiment, typically using electrospray ionization (ESI). The high resolution and mass accuracy of the analysis would allow for the differentiation between other potential elemental compositions that might have the same nominal mass.
Table 1: Theoretical HRMS Data for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium Cation
| Molecular Formula | Ion | Calculated m/z |
| C₁₄H₂₀N₃ | [M]⁺ | 230.1652 |
This table presents the theoretically calculated exact mass for the cation. Experimental verification would be required.
Fragmentation Pathway Analysis
The fragmentation of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium under collision-induced dissociation (CID) in an MS/MS experiment is predicted to follow several key pathways, based on the known fragmentation of N-benzyl substituted heterocyclic cations and alkyl-substituted triazolium salts. doi.orgnih.gov
A primary and highly characteristic fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond. This would result in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91. This ion is often observed as the base peak in the mass spectra of such compounds due to the resonance stabilization of the tropylium (B1234903) cation, which is an isomer of the benzyl cation. nih.gov
Another expected fragmentation pathway involves the loss of the pentyl group from the N1 position. This can occur through a simple cleavage to generate a pentyl radical and a remaining triazolyl fragment, or more commonly, through a rearrangement process involving the loss of an alkene (e.g., pentene, C₅H₁₀) if a hydrogen transfer occurs.
Fragmentation of the triazole ring itself is also possible, which can lead to the loss of neutral molecules like N₂ or HCN, although these are generally less favored pathways for N,N'-disubstituted triazolium cations compared to the loss of the N-substituents. doi.org
Table 2: Predicted Major Fragment Ions of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium in ESI-MS/MS
| Proposed Fragment | Molecular Formula | Calculated m/z | Fragmentation Pathway |
| [M - C₇H₇]⁺ | C₇H₁₃N₃ | 139.1104 | Loss of benzyl radical |
| [C₇H₇]⁺ | C₇H₇ | 91.0542 | Formation of tropylium/benzyl cation |
| [M - C₅H₁₀]⁺ | C₉H₁₀N₃ | 160.0869 | Loss of pentene via rearrangement |
| [M - C₅H₁₁]⁺ | C₉H₉N₃ | 159.0791 | Loss of pentyl radical |
This table outlines the predicted fragmentation patterns based on analogous compounds. The relative abundances of these fragments would depend on the experimental conditions.
Electronic Absorption Spectroscopy (UV-Visible)
Electronic absorption spectroscopy provides information about the electronic transitions within a molecule and how these are influenced by the surrounding solvent environment.
Analysis of Electronic Transitions within the Chromophore
The chromophore in 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium is comprised of the triazolium ring and the benzyl group. The UV-Visible spectrum is expected to show absorptions corresponding to π → π* transitions. The 1,2,4-triazole (B32235) system itself exhibits absorption in the UV region. mdpi.com The presence of the benzyl group, with its aromatic phenyl ring, will contribute to the absorption profile.
The spectrum is anticipated to display a strong absorption band at shorter wavelengths (around 200-220 nm) corresponding to the π → π* transitions within the triazolium ring. Additionally, a weaker absorption band, characteristic of the benzene chromophore, is expected around 260 nm. The substitution on the triazolium ring can influence the energy of these transitions. nih.gov
Table 3: Predicted UV-Visible Absorption Maxima for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium in a Non-Polar Solvent (e.g., Hexane)
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~ 210 | High | π → π* (Triazolium ring) |
| ~ 260 | Low | π → π* (Benzene ring) |
These are predicted values based on the spectroscopy of similar aromatic and heterocyclic compounds.
Solvatochromic Behavior in Non-Polar and Polar Solvents
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption bands upon a change in solvent polarity. This phenomenon provides insights into the change in the dipole moment of the molecule upon electronic excitation.
For 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium, which is a charged species, significant solvatochromic effects are anticipated. In moving from a non-polar to a polar solvent, the stabilization of the ground and excited states will differ. As a cationic species, the ground state is expected to be significantly stabilized by polar solvents through ion-dipole interactions.
If the excited state has a different charge distribution or a larger dipole moment, the extent of stabilization will vary, leading to a shift in the absorption maximum. It is common for π → π* transitions in cationic species to exhibit a hypsochromic shift (blue shift) with increasing solvent polarity, as the polar solvent stabilizes the more polar ground state to a greater extent than the less polar excited state. rsc.orgresearchgate.net
Table 4: Predicted Solvatochromic Shifts for the Benzene π → π Transition of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium*
| Solvent | Polarity (Dielectric Constant, ε) | Predicted λₘₐₓ (nm) | Shift |
| Hexane | 1.88 | ~ 260 | - |
| Dichloromethane (B109758) | 8.93 | ~ 258 | Hypsochromic |
| Acetonitrile (B52724) | 37.5 | ~ 255 | Hypsochromic |
| Water | 80.1 | ~ 252 | Hypsochromic |
The predicted shifts are illustrative and based on general principles of solvatochromism for similar chromophores.
Crystallographic Analysis and Supramolecular Architecture of 4 Benzyl 1 Pentyl 1h 1,2,4 Triazol 4 Ium
Single Crystal X-ray Diffraction Studies
Determination of Molecular Geometry (Bond Lengths, Bond Angles, Torsion Angles)
Specific bond lengths, bond angles, and torsion angles for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium have not been determined as no single-crystal X-ray diffraction data has been published.
Conformational Analysis of the Triazolium Cation
A conformational analysis of the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation, which would describe the spatial arrangement of the benzyl (B1604629) and pentyl substituents relative to the triazolium ring, is not possible without experimental or computational data.
Crystal Packing and Intermolecular Interactions
Classical and Non-Classical Hydrogen Bonding Networks (C—H...X interactions)
A description of the hydrogen bonding networks, which are crucial in understanding the crystal packing, cannot be provided for the title compound.
π-π Stacking Interactions Involving Aromatic Rings
The presence and nature of any π-π stacking interactions between the benzyl groups or the triazolium rings in the crystal lattice of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium remain unknown.
Halogen Bonding and Other Weak Non-Covalent Interactions
Information regarding other potential non-covalent interactions, such as halogen bonding (if a halide anion is present), is not available.
Influence of Counterions on Solid-State Structure
The solid-state structure of ionic compounds such as 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium is fundamentally a product of the interplay between the cation and its corresponding anion. The size, shape, and charge distribution of the counterion are critical factors that influence the crystal packing, coordination motifs, and the types of intermolecular interactions observed. While specific crystallographic data for the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation with a range of counterions is not extensively documented, analysis of closely related 1,4-disubstituted-1,2,4-triazolium salts provides a robust framework for understanding these structural relationships.
Detailed crystallographic studies on analogous 1,2,4-triazolium salts, such as 4-(4-tert-butylbenzyl)-1-neopentyl-1,2,4-triazolium bromide and 1-benzyl-4-phenyl-1,2,4-triazol-1-ium bromide, demonstrate the prevalence of specific, influential intermolecular interactions. iucr.orgnih.gov A primary and recurring interaction is the formation of hydrogen bonds between the acidic C-H groups of the triazolium ring and the counterion. iucr.org In the case of bromide salts, short C-H···Br interactions are observed, indicating a significant electrostatic attraction that serves as a key structure-directing force. iucr.org For instance, in the crystal structure of 4-(4-tert-butylbenzyl)-1-neopentyl-1,2,4-triazolium bromide, a short intermolecular contact between a heterocyclic C-H group and the bromide ion is a defining feature of the extended structure. iucr.org This type of interaction is a general feature for halide salts of 1-alkyl-4-aryl-1,2,4-triazolium cations. nih.gov
The influence of the counterion extends beyond simple halides. The aggregation and supramolecular architecture of triazolium salts can be dramatically altered by changing the anion. nih.gov Studies on related triazolium systems have shown that different anions can induce varied and complex packing motifs. nih.gov For example:
Halide Anions (e.g., Cl⁻, Br⁻, I⁻): These spherical anions typically engage in strong, directional C-H···X⁻ hydrogen bonds, often leading to the formation of simple ion-paired motifs or one-dimensional chains in the crystal lattice. iucr.orgnih.gov
Tetrafluoroborate (B81430) (BF₄⁻): This larger, pseudo-spherical anion can lead to more complex, three-dimensional packing arrangements. In some instances, anions like tetrafluoroborate can be enclosed within a cage-like assembly of several cations, forming discrete, lantern-shaped trimeric structures held together by halogen bonding or other non-covalent forces if appropriate functional groups are present on the cation. nih.gov
Acetate (CH₃COO⁻) and Trifluoroacetate (CF₃COO⁻): These anions possess distinct shapes and multiple hydrogen bond acceptor sites. This can result in different packing conformations, such as dimeric boat or rectangular arrangements, driven by multiple C-H···O interactions. nih.gov
Therefore, for the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation, one can anticipate that small, hard anions like chloride or bromide would primarily interact with the most acidic protons on the triazolium ring (C3-H and C5-H). This would likely result in relatively simple, densely packed crystal structures. In contrast, larger, more complex, or charge-diffuse anions like tetrafluoroborate, hexafluorophosphate (B91526), or organic sulfonates would lead to more intricate supramolecular architectures, potentially involving interactions with the C-H groups of the benzyl and pentyl substituents and giving rise to layered, channeled, or other complex three-dimensional networks. The flexible pentyl chain and the aromatic benzyl group provide additional possibilities for van der Waals forces and π-stacking interactions, which would be co-determinants of the final crystal structure, modulated by the specific nature of the counterion.
Crystallographic Data of Analogous 1,4-Disubstituted 1,2,4-Triazolium Salts
To illustrate the structural parameters discussed, the following table summarizes crystallographic data for closely related compounds.
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 4-(4-tert-Butylbenzyl)-1-neopentyl-1,2,4-triazolium bromide | C₁₈H₂₈N₃⁺·Br⁻ | Monoclinic | Pc | C-H···Br hydrogen bonds | iucr.org |
| 1-Benzyl-4-phenyl-1,2,4-triazol-1-ium bromide monohydrate | C₁₅H₁₄N₃⁺·Br⁻·H₂O | - | - | C-H···Br and O-H···Br hydrogen bonds | nih.gov |
| 4-(4-Fluorophenyl)-1-isopropyl-1,2,4-triazol-1-ium iodide | C₁₁H₁₃FN₃⁺·I⁻ | - | - | C-H···I hydrogen bonds | nih.gov |
Computational and Theoretical Characterization of 4 Benzyl 1 Pentyl 1h 1,2,4 Triazol 4 Ium
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties of molecular systems. dergipark.org.trepstem.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. dergipark.org.tr For the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation, DFT calculations can offer profound insights into its intrinsic molecular properties.
The first step in the computational analysis of a molecule is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the global minimum on the potential energy surface. For the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation, this optimization reveals the most stable conformation, including critical bond lengths, bond angles, and dihedral angles.
In related substituted 1,2,4-triazole (B32235) structures, the central triazole ring is typically planar. nih.govnih.gov The attached benzyl (B1604629) and pentyl groups, however, have rotational freedom. The final optimized geometry would show the specific orientation of these groups relative to the triazolium ring. For instance, the dihedral angle between the triazole ring and the phenyl ring of the benzyl group is a key structural parameter. In a similar compound, 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the dihedral angles between the triazole ring and the two aromatic rings are 7.08 (2)° and 74.53 (3)°. nih.govnih.gov The energetic profile of the molecule, including its total energy and thermodynamic properties like enthalpy and Gibbs free energy, can also be determined from these calculations.
Table 1: Predicted Structural Parameters of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium from DFT Calculations (Note: The following data is illustrative and based on typical values for similar molecular structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | N1-N2 | 1.35 |
| N2-C3 | 1.32 | |
| C3-N4 | 1.34 | |
| N4-C5 | 1.33 | |
| C5-N1 | 1.31 | |
| N4-C(benzyl) | 1.48 | |
| N1-C(pentyl) | 1.47 | |
| Bond Angles ( °) | N1-N2-C3 | 110.5 |
| N2-C3-N4 | 108.0 | |
| C3-N4-C5 | 109.5 | |
| N4-C5-N1 | 105.0 | |
| C5-N1-N2 | 107.0 | |
| Dihedral Angle ( °) | C(phenyl)-C(benzyl)-N4-C5 | ~75 |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. dergipark.org.tr A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests that the molecule is more reactive and can be easily polarized. dergipark.org.tr In studies of other triazole derivatives, this energy gap has been calculated to be around 4-5 eV. dergipark.org.trresearchgate.net For 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium, the HOMO is expected to be localized primarily on the benzyl and triazolium rings, while the LUMO would also be distributed across the heterocyclic and aromatic systems.
Table 2: Predicted Frontier Molecular Orbital Energies for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium (Note: These values are representative examples based on DFT calculations for analogous compounds.)
| Parameter | Energy (eV) |
| HOMO (Highest Occupied Molecular Orbital) | -6.85 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.95 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.90 |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. wisc.edumalayajournal.org It provides a detailed picture of charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. malayajournal.org
In the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation, significant hyperconjugative interactions would be expected. These could include delocalization of electron density from the C-H bonds of the pentyl and benzyl groups into the antibonding orbitals of the triazolium ring, and vice-versa. The analysis can also quantify the charge distribution among the atoms, providing a more detailed picture than simple atomic charge models.
Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium (Note: This table presents hypothetical but plausible NBO analysis results.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(Cbenzyl-Cbenzyl) | π(N2-C3) | 3.5 |
| π(N1-C5) | π(N2-C3) | 15.2 |
| σ(Cpentyl-H) | σ(N1-Cpentyl) | 4.8 |
| LP(N2) | π(C3-N4) | 25.0 |
Prediction and Simulation of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. epstem.netmdpi.com
Theoretical chemical shifts for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium can be calculated relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The protons on the triazolium ring are expected to be significantly deshielded and appear at a high chemical shift (downfield) in the ¹H NMR spectrum due to the ring's aromaticity and positive charge. The protons of the benzyl methylene (B1212753) group (CH₂) and the pentyl chain would appear at characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the triazolium ring, the benzyl group, and the pentyl group.
In typical research, these calculated values are then compared with experimentally obtained NMR spectra to validate the computed structure. semanticscholar.org A strong correlation between the theoretical and experimental data provides confidence in the assigned structure. mdpi.com As no experimental data for the title compound is publicly available, the predicted values serve as a benchmark for future experimental work.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium (Note: Data is illustrative, calculated relative to TMS.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Triazolium C3-H | 9.8 | - |
| Triazolium C5-H | 9.5 | - |
| Triazolium C3 | - | 145.5 |
| Triazolium C5 | - | 143.0 |
| Benzyl CH₂ | 5.8 | 55.0 |
| Benzyl Phenyl (ortho) | 7.6 | 129.0 |
| Benzyl Phenyl (meta) | 7.4 | 128.5 |
| Benzyl Phenyl (para) | 7.4 | 128.8 |
| Pentyl α-CH₂ | 4.5 | 50.0 |
| Pentyl β-CH₂ | 1.9 | 28.5 |
| Pentyl γ-CH₂ | 1.3 | 27.0 |
| Pentyl δ-CH₂ | 1.3 | 22.0 |
| Pentyl ε-CH₃ | 0.9 | 13.9 |
Theoretical Vibrational Spectra and Band Assignment
The vibrational properties of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The resulting theoretical infrared (IR) and Raman spectra provide a detailed picture of the molecule's vibrational modes. Each mode corresponds to a specific type of bond stretching, bending, or torsional motion.
The vibrational spectrum can be conceptually divided into regions corresponding to the different functional groups within the cation: the 1,2,4-triazolium core, the benzyl substituent, and the pentyl substituent.
Triazolium Ring Vibrations: The core triazolium ring is characterized by several distinct vibrational modes. High-frequency ring stretching vibrations, involving C=N and N-N bonds, are expected to appear in the 1550-1400 cm⁻¹ region. The C-H stretching vibrations of the triazolium ring protons typically occur at higher wavenumbers, generally above 3000 cm⁻¹. Ring "breathing" modes and other deformations will be found at lower frequencies.
Benzyl Group Vibrations: The benzyl group introduces a set of characteristic vibrations. The aromatic C-H stretching modes are anticipated in the 3100-3000 cm⁻¹ range. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region, potentially overlapping with the triazolium ring modes. The CH₂ bridge between the phenyl ring and the triazolium nitrogen will exhibit stretching and bending (scissoring, wagging, twisting) vibrations.
Pentyl Group Vibrations: The pentyl chain contributes characteristic aliphatic C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ range. Deformation modes, such as scissoring and rocking, will appear in the 1470-1340 cm⁻¹ region.
A hypothetical assignment of key vibrational bands for the 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation, based on computational studies of similar molecules, is presented below.
Table 1: Hypothetical Vibrational Band Assignments for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium
| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretching | Aromatic (Benzyl) & Triazolium |
| 2960 - 2850 | C-H Stretching | Aliphatic (Pentyl) |
| 1600 - 1450 | C=C & C=N Stretching | Aromatic (Benzyl) & Triazolium Ring |
| 1470 - 1340 | C-H Bending/Deformation | Aliphatic (Pentyl) & Benzyl (CH₂) |
UV-Visible Spectrum Simulation and Electronic Transition Interpretation
The electronic absorption properties of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations help predict the absorption maxima (λ_max) and the nature of the underlying electronic transitions.
The UV-Visible spectrum of this compound is expected to be dominated by transitions involving the π-electron systems of the triazolium and benzyl rings.
π → π* Transitions: The primary absorptions are anticipated to be of the π → π* type. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The phenyl group of the benzyl substituent is a strong chromophore and will be the major contributor to these transitions, typically resulting in strong absorption bands in the ultraviolet region, likely below 300 nm. The triazolium ring itself also contributes to π → π* transitions.
n → π* Transitions: Weaker transitions of the n → π* type may also be present. These involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen atoms of the triazolium ring) to an antibonding π* orbital. These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.
The electronic transitions can be further analyzed by examining the molecular orbitals involved. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In systems like this, the HOMO is often localized on the electron-rich aromatic benzyl group, while the LUMO is typically distributed across the electron-deficient triazolium core. The energy difference between these orbitals (the HOMO-LUMO gap) provides a first approximation of the electronic transition energy.
Table 2: Predicted Electronic Transitions and Absorption Maxima for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium
| Predicted λ_max (nm) | Transition Type | Orbitals Involved (Hypothetical) | Description |
|---|---|---|---|
| ~200 - 220 | π → π* | HOMO-n → LUMO | High-intensity transition localized on the benzyl ring. |
| ~250 - 270 | π → π* | HOMO → LUMO | Moderate-intensity transition involving both the benzyl and triazolium π-systems. |
Conformational Space Exploration and Stability Investigations
The 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation possesses significant conformational flexibility due to the rotatable single bonds in its structure. The key degrees of freedom include the rotation around the N-CH₂ bond of the benzyl group and the various C-C bonds within the pentyl chain.
Computational conformational analysis is used to identify the different possible spatial arrangements (conformers) of the molecule and to determine their relative stabilities. This is typically achieved by performing a systematic or stochastic search of the potential energy surface. The geometries of the resulting conformers are then optimized, and their energies are calculated to identify the global minimum (the most stable conformer) and other low-energy local minima.
The relative stability of conformers is determined by a combination of factors:
Steric Hindrance: Conformations that minimize steric clash between the bulky benzyl and pentyl groups will be energetically favored. For instance, the orientation of the benzyl ring relative to the triazolium plane and the folding of the pentyl chain will be critical.
Torsional Strain: The rotation around single bonds has an associated energy profile, and conformers that adopt staggered arrangements (e.g., in the pentyl chain) are generally more stable than those with eclipsed arrangements.
Intramolecular Interactions: Although less common in cations, weak non-covalent interactions, such as C-H···π interactions, could potentially play a minor role in stabilizing certain folded conformations.
The results of such an analysis would reveal a set of low-energy conformers that are likely to coexist at room temperature. The energy differences between these conformers are typically on the order of a few kJ/mol. Understanding the conformational landscape is crucial as different conformers can exhibit slightly different chemical and physical properties.
Solvation Models and Solvent Effects on Molecular Properties
The properties of an ionic species like 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium are significantly influenced by its environment, particularly the solvent. Computational solvation models are employed to simulate these effects. There are two main approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and is effective for studying how a solvent's polarity affects properties like conformational energies and electronic spectra. For example, polar solvents would be expected to stabilize the charged triazolium cation to a greater extent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific, direct interactions like hydrogen bonding between the solute and solvent. This method is computationally very expensive but provides a more detailed and accurate picture of the immediate solvation shell.
Solvent effects can lead to notable changes:
Structural Changes: The relative energies of different conformers can be altered in solution compared to the gas phase. A more polar solvent might favor a conformer with a larger dipole moment.
Spectroscopic Shifts: The positions of UV-Visible absorption bands can shift (a phenomenon known as solvatochromism). Polar solvents typically cause a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. Vibrational frequencies can also be slightly perturbed by solute-solvent interactions.
By applying these models, one can predict how the behavior of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium would change in different media, which is critical for understanding its properties in any practical application.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium |
Reactivity and Mechanistic Pathways Involving 4 Benzyl 1 Pentyl 1h 1,2,4 Triazol 4 Ium
Generation and Characterization of Derived N-Heterocyclic Carbenes (NHCs)
N-heterocyclic carbenes are typically generated from their corresponding azolium salt precursors through deprotonation. The stability and reactivity of the resulting carbene are highly dependent on the substituents on the heterocyclic ring.
Deprotonation Strategies and Carbene Stability
The generation of an NHC from 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium would involve the removal of the acidic proton from the C5 position of the triazolium ring. Common deprotonation strategies involve the use of strong bases such as sodium hydride, potassium tert-butoxide, or organometallic bases. The stability of the resulting carbene, a 4-benzyl-1-pentyl-1,2,4-triazol-5-ylidene, would be influenced by the electronic and steric properties of the benzyl (B1604629) and pentyl groups. However, specific studies detailing the optimal base, reaction conditions, and the isolation or in situ stability of this particular NHC are not documented.
Spectroscopic Signatures of Transient or Stable NHCs
The characterization of NHCs relies on various spectroscopic techniques. For the hypothetical 4-benzyl-1-pentyl-1,2,4-triazol-5-ylidene, one would expect to see characteristic signals in its NMR and IR spectra. In ¹³C NMR spectroscopy, the carbene carbon typically appears as a low-field signal. In IR spectroscopy, specific vibrational modes would be indicative of the triazolylidene ring structure. Mass spectrometry would be used to confirm the molecular weight of the transient or stable carbene. Without experimental data, a table of spectroscopic signatures cannot be compiled.
Reaction Mechanisms of the Triazolium Cation as an Electrophile
While the primary interest in triazolium salts is often as carbene precursors, the cation itself can act as an electrophile. The positively charged triazolium ring can be susceptible to nucleophilic attack, particularly at the C5 position. The reaction mechanism would involve the addition of a nucleophile to the ring, potentially leading to ring-opening or the formation of a new adduct. The nature of the benzyl and pentyl substituents would modulate the electrophilicity of the ring. However, there are no specific studies on the electrophilic reactions of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium reported in the literature.
Electrochemical Properties and Redox Behavior
The electrochemical properties of triazolium salts are of interest for applications in electrocatalysis and materials science. Cyclic voltammetry is a key technique used to investigate their redox behavior.
Cyclic Voltammetry Studies for Oxidation and Reduction Potentials
Cyclic voltammetry studies of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium would provide valuable information on its oxidation and reduction potentials. The reduction potential would be associated with the formation of a radical species, while the oxidation potential would correspond to the removal of an electron. These potentials are sensitive to the solvent, electrolyte, and the nature of the substituents on the triazolium ring. Without experimental cyclic voltammograms, a data table of its redox potentials cannot be created.
Electron Transfer Mechanisms and Pathways
The electron transfer mechanisms for triazolium salts can be complex. The initial reduction may be a one-electron process to form a neutral radical. The fate of this radical, whether it dimerizes, disproportionates, or undergoes further reduction, would need to be investigated through detailed electrochemical and spectroscopic studies. The specific electron transfer pathways for 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium remain undetermined in the absence of dedicated research.
Applications of 4 Benzyl 1 Pentyl 1h 1,2,4 Triazol 4 Ium in Catalysis and Advanced Materials Science
Utilization as a Precursor for N-Heterocyclic Carbene (NHC) Organocatalysts
There is no available research on the utilization of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium as a precursor for N-heterocyclic carbene organocatalysts.
Carbene-Catalyzed Transformations (e.g., Umpolung Catalysis, Benzoin Condensation)
No studies have been published detailing the application of NHCs derived from 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium in carbene-catalyzed transformations.
Mechanistic Insights into Organocatalytic Cycles
Due to the absence of research on its catalytic activity, there are no mechanistic insights available for organocatalytic cycles involving NHCs from 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium.
Ligand Precursor for Transition Metal Catalysis
There is no published literature on the use of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium as a ligand precursor for transition metal catalysis.
Synthesis and Characterization of Metal-NHC Complexes
The synthesis and characterization of metal-NHC complexes derived from 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium have not been reported in scientific literature.
Catalytic Efficacy in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
There is no data on the catalytic efficacy of metal complexes of NHCs from 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium in Suzuki, Heck, Sonogashira, or any other cross-coupling reactions.
Role in Hydrogenation, Oxidation, or Polymerization Reactions
The role of 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium-derived NHC-metal complexes in hydrogenation, oxidation, or polymerization reactions has not been investigated in any published research.
Ionic Liquid Applications
Ionic liquids (ILs) are salts with melting points below 100°C, and they are often touted as "designer solvents" due to the ability to fine-tune their properties by modifying the cation or anion structure. nih.gov Triazolium-based ILs are noted for their enhanced stability compared to their more common imidazolium (B1220033) counterparts. acs.orgrsc.org Specifically, the 1,2,4-triazolium cation lacks the acidic proton at the C2 position found in imidazolium ions, which can lead to greater stability under basic conditions and reduced formation of N-heterocyclic carbenes that can cause unwanted side reactions. acs.orgmdpi.com
The designation of ionic liquids as "green solvents" stems primarily from their extremely low vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs) into the atmosphere. nih.govacs.org This characteristic is inherent to all ionic liquids, including those based on the 1,2,4-triazolium cation. Research on various triazolium salts has demonstrated their potential as solvents for a range of chemical processes, including the dissolution of biopolymers like cellulose. acs.org
The utility of a triazolium salt like 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium as a green solvent would be influenced by its physical properties, which are determined by the nature of its constituent ions. The table below presents typical properties of analogous 1,2,4-triazolium-based ionic liquids, which can be used to infer the potential characteristics of the subject compound.
| Property | Typical Value for 1,2,4-Triazolium ILs | Significance for Green Solvent Applications |
| Vapor Pressure | Negligible at room temperature | Reduces air pollution; minimizes solvent loss. |
| Thermal Stability (Tonset) | Often > 200°C | Allows for a wide range of reaction temperatures. researchgate.net |
| Solvating Power | Can dissolve a wide range of organic and inorganic solutes | Versatile medium for various reaction types. nih.gov |
| Recyclability | High, due to non-volatility and immiscibility with some organic solvents | Reduces waste and improves process economics. slideshare.net |
This table is generated based on data from analogous compounds and represents expected properties.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). slideshare.netmdpi.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. dntb.gov.ua Ionic liquids are excellent candidates for this role, acting as both the solvent and the catalyst. mdpi.comdntb.gov.ua
The 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium cation, with its lipophilic alkyl and benzyl (B1604629) groups and its charged triazolium core, is structurally well-suited for phase-transfer catalysis. The lipophilic portions would enhance its solubility in an organic phase, while the cationic center would allow it to pair with and transport an anionic reactant (e.g., from an aqueous phase). This dual nature enables it to shuttle reactive species across the phase boundary, accelerating the reaction rate.
Research Findings on Analogous Systems: Studies on various ionic liquids, including those with quaternary ammonium and imidazolium cations, have demonstrated their effectiveness in numerous PTC applications, such as alkylation, oxidation, and nucleophilic substitution reactions. mdpi.com The performance of the ionic liquid as a PTC is significantly influenced by the structure of the cation, including the length of the alkyl chains. dntb.gov.ua It is reasonable to extrapolate that 1,2,4-triazolium salts would exhibit similar, if not enhanced, activity due to their stability and tunable nature.
Potential in Advanced Materials
The incorporation of ionic liquids into polymers creates a class of materials known as poly(ionic liquid)s (PILs) or ion-gels when the IL is physically entrapped in a polymer matrix. nih.govmdpi.com These materials combine the unique properties of ionic liquids (e.g., ionic conductivity, thermal stability) with the processability and mechanical integrity of polymers. nih.gov 1,2,4-triazolium-based PILs have shown promise in a variety of applications due to their strong supramolecular interaction capabilities. acs.org
The application of a compound in optoelectronic devices is contingent on its photophysical properties, such as light absorption (UV-Vis) and emission (fluorescence or phosphorescence). mdpi.com While many simple triazolium salts are not inherently highly luminescent, the triazole ring can be functionalized with chromophoric groups to create materials with interesting optical properties. mdpi.comhud.ac.uk
| Photophysical Property | Observation in Analogous Triazole/Triazolium Systems | Relevance to Optoelectronics |
| Absorption Maximum (λabs) | Typically in the UV region; can be shifted with conjugated substituents. rsc.org | Determines the wavelengths of light the material can absorb. |
| Emission Maximum (λem) | Varies widely based on molecular structure; functionalized triazoles can be highly fluorescent. mdpi.comacs.org | Determines the color of emitted light for applications in LEDs or displays. |
| Quantum Yield (ΦF) | Can be high (>0.9) in specifically designed luminophores. mdpi.com | Measures the efficiency of the light emission process. |
| Electrochemical Window | 1,2,3-triazolium salts can exhibit high electrochemical stability. rsc.org | Important for stability in devices like light-emitting electrochemical cells (LECs). |
This table presents a summary of findings for a range of functionalized triazole and triazolium compounds.
The integration of 1,2,4-triazolium salts into polymer matrices is a burgeoning area of materials science. This can be achieved either by polymerizing vinyl-functionalized triazolium monomers to create PILs or by blending the triazolium salt with a host polymer to form a composite or ion-gel. mdpi.comarxiv.org These materials are being explored for applications ranging from "smart" switches to catalysis and dye extraction. acs.orgnih.govnih.gov
Research has shown that poly(1,2,4-triazolium)s can exhibit unique thermal responsiveness, such as having an upper critical solution temperature (UCST) in certain solvents, meaning they dissolve upon heating. acs.orgnih.gov This property can be harnessed to create "smart" materials that respond to temperature changes. For example, a thermoresponsive PIL was used as a recyclable catalyst for the synthesis of porous organic cages, where the catalyst could be precipitated out of the solution by simply lowering the temperature. nih.gov
Furthermore, 1,2,4-triazolium-based PILs have been used as effective adsorbents for removing organic dyes from solvents, a process that can be thermally controlled if the PIL is thermoresponsive. acs.orgnih.gov The benzyl and pentyl groups on 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium would influence its compatibility with different polymer matrices and its interaction with guest molecules in composite applications.
Q & A
Q. What are the recommended synthetic routes for preparing 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, triazole derivatives are often synthesized by refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization can be achieved via orthogonal experimental design (e.g., varying solvent polarity, temperature, or molar ratios) to maximize yield. Post-reaction, vacuum evaporation and recrystallization are standard purification steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and alkyl chain integration.
- X-ray Crystallography : Resolve crystal packing and cation-anion interactions, as demonstrated for analogous triazolium salts (mean C–C bond length: 0.004 Å, R factor: 0.054) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity (>95% recommended for reproducibility) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 4-benzyl-1-pentyl-1H-1,2,4-triazol-4-ium derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond angles, torsion angles, and disorder resolution (e.g., solvent/counterion disorder in perchlorate salts). For instance, symmetry operations (e.g., ) and geometric parameters (e.g., C2–C3–H3: 119.6°) clarify spatial arrangements . Refinement software like SHELXL97 and visualization tools (DIAMOND) aid in modeling .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and solvatochromic effects .
- Molecular Docking : Screen for biological activity (e.g., antimicrobial targets) by simulating ligand-receptor interactions .
- COMSOL Multiphysics with AI Integration : Optimize reaction kinetics and process automation via machine learning-driven simulations .
Q. How do solvent polarity and substituents influence the compound’s solvatochromic behavior?
- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol). Correlate spectral shifts with Kamlet-Taft parameters (, , ) to quantify solvent effects. For triazole-thione analogs, bathochromic shifts in polar aprotic solvents indicate charge-transfer transitions .
Q. What strategies address contradictory data in biological activity assays?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., concentration, incubation time) to identify confounding variables .
- Dose-Response Curves : Use nonlinear regression to validate IC values against positive controls (e.g., fluconazole for antifungal assays) .
- Statistical Validation : Apply ANOVA or t-tests to ensure reproducibility across replicates .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.
- Waste Management : Segregate hazardous waste (e.g., perchlorate salts) for professional disposal to avoid environmental contamination .
- Emergency Procedures : Use neutralizers (e.g., activated charcoal for spills) and consult safety data sheets (SDS) for first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
